3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5,5-diphenyl-, ethyl ester
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Overview
Description
3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5,5-diphenyl-, ethyl ester is an organic compound with a complex structure. It belongs to the class of furan derivatives, which are known for their aromatic properties and potential applications in various fields of chemistry and industry. This compound is characterized by the presence of a furan ring, a carboxylic acid group, and ethyl ester functionalities, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5,5-diphenyl-, ethyl ester typically involves multi-step organic reactions. One common method includes the esterification of 3-Furancarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to its ethyl ester derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5,5-diphenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5,5-diphenyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5,5-diphenyl-, ethyl ester involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Furancarboxylic acid, 4,5-dihydro-2-methyl-4-oxo-, ethyl ester
- 2-Methyl-4-oxo-4,5-dihydrofuran-3-carboxylic acid ethyl ester
- 5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
Uniqueness
Compared to similar compounds, 3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5,5-diphenyl-, ethyl ester is unique due to the presence of two phenyl groups attached to the furan ring. This structural feature enhances its aromaticity and potential for π-π interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
148355-33-3 |
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Molecular Formula |
C20H20O3 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
ethyl 5-methyl-2,2-diphenyl-3H-furan-4-carboxylate |
InChI |
InChI=1S/C20H20O3/c1-3-22-19(21)18-14-20(23-15(18)2,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,3,14H2,1-2H3 |
InChI Key |
PWEFWRICQRAAON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(C1)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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